Cynapanoside B
Description
Cynapanoside B is a C21 steroidal glycoside isolated from Cynanchum paniculatum (Bunge) Kitag, a medicinal plant widely used in traditional Chinese medicine for treating inflammatory and metabolic disorders . These compounds are known for their anti-inflammatory, antiviral, and antifibrotic properties, mediated through modulation of pathways such as TRIM31 signaling and viral RNA suppression .
Properties
CAS No. |
109985-24-2 |
|---|---|
Molecular Formula |
C41H60O16 |
Molecular Weight |
808.915 |
IUPAC Name |
(5R,8S,12S,16S,19S,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-diene-14,17-dione |
InChI |
InChI=1S/C41H60O16/c1-18-34(44)27(47-6)15-31(50-18)54-35-19(2)51-29(14-26(35)43)55-36-20(3)52-30(16-28(36)48-7)53-23-10-11-40(4)22(12-23)13-25(42)32-24(40)9-8-21-17-49-41(5)33(21)37(39(46)57-41)56-38(32)45/h13,17-20,23-37,42-44H,8-12,14-16H2,1-7H3/t18-,19-,20-,23+,24?,25+,26+,27-,28-,29+,30+,31-,32?,33-,34-,35-,36-,37+,40+,41+/m1/s1 |
InChI Key |
YJPCNVBYONYHPR-BXJACIRRSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(C(=O)O8)OC(=O)C6C(C=C5C4)O)C)C)C)C)OC)O |
Synonyms |
cynapanoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarities and Differences
Steroidal glycosides from Cynanchum species share a common aglycone (steroid backbone) but differ in sugar moieties and hydroxylation patterns. Key analogs include:
Key Structural Insights :
- Cynapanoside A and Cynapanoside B likely differ in sugar attachments, influencing solubility and receptor binding. For example, Cynapanoside A’s rhamnose-glucose combination enhances its anti-inflammatory efficacy in obesity-related kidney disease .
- Cynatratoside A’s arabinose moiety correlates with stronger antiviral activity compared to glucose-dominated analogs .
Functional Comparisons
Anti-Inflammatory Effects
- Cynapanoside A: Reduces TRIM31-mediated inflammation and fibrosis in diabetic nephropathy by 40–60% in murine models .
- Cynatratoside A: Demonstrates broader antiviral activity, suppressing tobacco mosaic virus replication by 70% via inhibition of subgenomic RNA .
- Cynapanoside C: Targets oncogenic pathways (e.g., MMP2, AURKA) in cervical cancer, suggesting divergent applications compared to metabolic-focused analogs .
Metabolic Modulation
Data Table: Key Analogues of this compound
Critical Research Findings
Cynapanoside A’s efficacy in diabetic nephropathy is linked to its unique glycosylation pattern, which enhances binding to TRIM31 and downstream anti-fibrotic effects .
Cynatratoside A’s arabinose residues may confer higher bioavailability in antiviral applications compared to glucose-dominated analogs .
Cynapanoside C’s network pharmacology profile suggests multitarget mechanisms, contrasting with single-pathway focus of other analogs .
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?
Q. What are the best practices for curating and sharing spectral data of this compound derivatives?
- Methodological Answer : Deposit raw NMR/MS data in public repositories (e.g., GNPS) with metadata (solvent, instrument parameters). Follow Beilstein Journal guidelines: include representative spectra in the main text and full datasets in supplementary files .
Ethical and Reproducibility Considerations
Q. How to ensure compliance with ethical standards when using animal models to study this compound toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
